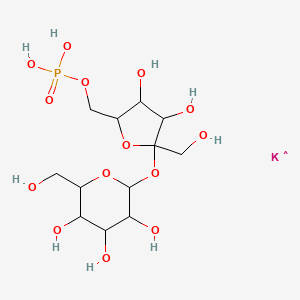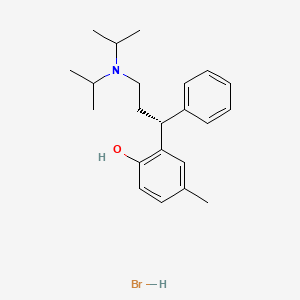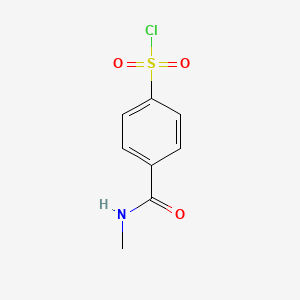
3-(1,3,4-Oxadiazol-2-yl)aniline
Übersicht
Beschreibung
“3-(1,3,4-Oxadiazol-2-yl)aniline” is a unique chemical compound with the empirical formula C8H7N3O and a molecular weight of 161.16 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of “3-(1,3,4-Oxadiazol-2-yl)aniline” has been reported in the literature. For instance, the reaction of 2-aminobenzoic acid with (N-isocyanimino)triphenylphosphorane proceeds smoothly at room temperature to afford 2-(1,3,4-oxadiazol-2-yl)aniline in high yield .Molecular Structure Analysis
The molecular structure of “3-(1,3,4-Oxadiazol-2-yl)aniline” has been confirmed by various spectroscopic techniques such as IR, 1H, and 13C NMR spectroscopy, mass spectrometry, and single crystal X-ray structure determination .Chemical Reactions Analysis
The chemical reactions involving “3-(1,3,4-Oxadiazol-2-yl)aniline” are diverse. For example, it has been used in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1,3,4-Oxadiazol-2-yl)aniline” include a molecular weight of 161.16, and it is a solid powder at room temperature . More specific properties like melting point, boiling point, and density are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Domino Reactions for Synthesis : Copper-catalyzed domino protocols facilitate the synthesis of 2-(1,3,4-oxadiazol-2-yl)aniline derivatives from simple isatins and hydrazides (Xu et al., 2015). This integrated process involves consecutive condensation, base-promoted ring-opening, and decarboxylative coupling for intramolecular C-O bond formation.
- Electrosynthesis Approach : Electrosynthesis has been utilized to create 2-(1,3,4-oxadiazol-2-yl)aniline derivatives, employing isatins as amino-attached C1 sources and demonstrating moderate to good yields (Qian et al., 2020).
Biological Evaluation and Antimicrobial Activity
- Antidiabetic, Anti-inflammatory, and Anticancer Screening : A series of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted anilines were synthesized and screened for antidiabetic, anti-inflammatory, and anticancer activities (Kavitha et al., 2016).
- Antibacterial and Antifungal Properties : Synthesized 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted anilines showed moderate to good antimicrobial activities against various bacterial and fungal strains (Kavitha et al., 2016).
Chemical Properties and Applications
- Carbonic Anhydrase Inhibitory Action : 2-(1,3,4-oxadiazolo-2-yl)aniline-benzene sulphonamides were synthesized and screened for their inhibitory activity against carbonic anhydrase, showing low micromolar to nanomolar activity against human isoforms (Angapelly et al., 2018).
The scientific research applications of 3-(1,3,4-Oxadiazol-2-yl)aniline are diverse and multifaceted, encompassing various aspects of chemistry and pharmacology. Below are detailed insights into these applications, categorized under different subheadings:
Synthesis and Chemical Properties
- Advanced Synthesis Techniques : The copper-catalyzed domino protocol is a significant method for synthesizing 2-(1,3,4-oxadiazol-2-yl)aniline derivatives from isatins and hydrazides. This method incorporates condensation, base-promoted ring-opening, and decarboxylative coupling for C-O bond formation (Xu et al., 2015). Similarly, electrosynthesis offers a viable route for constructing these derivatives, utilizing isatins as amino-attached C1 sources (Qian et al., 2020).
Biological Activities and Applications
- Antidiabetic, Anti-inflammatory, and Anticancer Potential : Research has shown that 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted anilines, synthesized through a multistep reaction scheme, exhibit promising antidiabetic, anti-inflammatory, and anticancer activities (Kavitha et al., 2016).
- Antimicrobial Properties : These compounds also display significant antimicrobial activities against various bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents (Kavitha et al., 2016).
Chemical and Material Science Applications
- Carbonic Anhydrase Inhibitory Action : In the realm of enzyme inhibition, 2-(1,3,4-oxadiazolo-2-yl)aniline-benzene sulphonamides have been synthesized and found to exhibit significant inhibitory activity against human carbonic anhydrase isoforms (Angapelly et al., 2018).
- Material Science and Polymer Research : The synthesis of poly(1,3,4-oxadiazole amine) from 2-(p-aminophenyl)-1,3,4-oxadiazolin-5-one has been explored, highlighting its potential in the field of thermally stable and semiconducting polymers (Saegusa et al., 1996).
Eigenschaften
IUPAC Name |
3-(1,3,4-oxadiazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7-3-1-2-6(4-7)8-11-10-5-12-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGIMWCROMYOKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585494 | |
| Record name | 3-(1,3,4-Oxadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3,4-Oxadiazol-2-yl)aniline | |
CAS RN |
5378-35-8 | |
| Record name | 3-(1,3,4-Oxadiazol-2-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5378-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3,4-Oxadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3,4-oxadiazol-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1316548.png)

![[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B1316575.png)




![[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1316588.png)


![3-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B1316595.png)